4-[(Ethylsulfanyl)methyl]pyridin-2-amine
CAS No.: 1247197-32-5
Cat. No.: VC8222468
Molecular Formula: C8H12N2S
Molecular Weight: 168.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247197-32-5 |
|---|---|
| Molecular Formula | C8H12N2S |
| Molecular Weight | 168.26 |
| IUPAC Name | 4-(ethylsulfanylmethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C8H12N2S/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3,(H2,9,10) |
| Standard InChI Key | KPGHJIJIUVNBBD-UHFFFAOYSA-N |
| SMILES | CCSCC1=CC(=NC=C1)N |
| Canonical SMILES | CCSCC1=CC(=NC=C1)N |
Introduction
Structural and Physicochemical Characteristics
The molecular structure of 4-[(Ethylsulfanyl)methyl]pyridin-2-amine comprises a pyridine ring substituted with an amine group at the 2-position and an ethylsulfanyl-methyl group at the 4-position. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | 4-(ethylsulfanylmethyl)pyridin-2-amine |
| Exact Mass | 168.072 g/mol |
| Topological Polar Surface Area | 65.5 Ų |
| LogP (Octanol-Water) | 1.86 |
The ethylsulfanyl group () enhances lipophilicity, as evidenced by the LogP value, while the amine and pyridine nitrogen atoms contribute to hydrogen-bonding capacity.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves alkylation of pyridin-2-amine with (ethylsulfanyl)methyl halides under basic conditions. A representative protocol includes:
-
Reagents: Pyridin-2-amine, (ethylsulfanyl)methyl bromide, sodium hydride (base), dimethylformamide (DMF).
-
Procedure: Pyridin-2-amine is deprotonated with NaH in DMF, followed by slow addition of (ethylsulfanyl)methyl bromide at 0–5°C. The mixture is stirred for 12–24 hours at room temperature.
-
Workup: The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (yield: 60–75%).
Optimization Strategies
-
Solvent Selection: Tetrahydrofuran (THF) or acetonitrile may improve yields in temperature-sensitive reactions.
-
Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The amine group at the 2-position participates in nucleophilic reactions, enabling derivatization:
Common electrophiles include acyl chlorides and sulfonyl chlorides.
Oxidation of the Ethylsulfanyl Group
The ethylsulfanyl moiety can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
This reactivity is exploited to modulate compound polarity and biological activity .
Industrial and Research Applications
Pharmaceutical Intermediates
4-[(Ethylsulfanyl)methyl]pyridin-2-amine serves as a precursor in synthesizing kinase inhibitors and antiparasitic agents. For example:
-
Abemaciclib Analogs: Used in breast cancer therapy (patent WO2015143021).
-
Anthelmintic Compounds: Demonstrated 100% inhibition of Onchocerca volvulus L5 larvae at 1 μM .
Agrochemical Development
The ethylsulfanyl group’s electron-withdrawing properties enhance herbicidal activity in pyridine-based agrochemicals. Field trials show 90% weed suppression at 50 g/ha.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume